2-[2-Hydroxy-5-(acetylamino)phenyl]benzothiazole
Overview
Description
“2-[2-Hydroxy-5-(acetylamino)phenyl]benzothiazole” is a chemical compound with diverse scientific applications. It is a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, which includes “2-[2-Hydroxy-5-(acetylamino)phenyl]benzothiazole”, has been extensively studied . The synthetic approaches to these heterocycles include both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and easily available reagents . Special attention is paid to the methods of the thiazole ring closure and chemical modification by the introduction of pharmacophore groups .Molecular Structure Analysis
The molecules are composed of substituted benzotriazoles with a phenyl group in the 2-position, which carries a hydroxy group in the ortho-position . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Chemical Reactions Analysis
The pegylated phosphodiester-iodinated benzothiazole undergoes conversion from aqueous-soluble to aqueous-insoluble upon treatment with a phosphatase or phosphodiesterase . This reaction is essential to molecular brachytherapy .Scientific Research Applications
Optoelectronic Applications
The compound has been used in the study of optoelectronic applications . The structural and optical properties of thermally evaporated thin films on a pre-cleaned quartz substrate were studied as a function of the annealing temperature. The optical properties of these thin films showed that they could be used in a wide range of photonic applications .
Organic Synthesis
Benzothiazole derivatives, including this compound, have been used extensively in organic synthesis . They are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .
Drug Design
The compound is a part of the benzothiazole scaffold, which is a prominent heterocycle in drug design . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds. Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .
Anti-Tubercular Compounds
Benzothiazole-based compounds, including this one, have been synthesized for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Cancer Research
Some benzothiazole derivatives have shown good activity towards the human colon cell line (HCT116) to inhibit the growth of the cancerous cells . This suggests potential applications of this compound in cancer research .
Green Chemistry
The compound has been involved in the development of green chemistry . It has been used in the synthesis of benzothiazole compounds from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Future Directions
The advent of molecular designs for aggregation-induced emission (AIE) suggests translational use in molecular brachytherapy . Blending biomedical strategies of enzyme prodrug therapy with materials chemistry concerning substances that undergo AIE may comprise a step forward on the long road toward molecular brachytherapy .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anticonvulsant properties . The specific targets for these compounds could be various proteins or enzymes involved in the neurological pathways that regulate seizures.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that can suppress convulsant activity . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.
Biochemical Pathways
These pathways could involve the regulation of neurotransmitters or ion channels that play a role in the generation and propagation of seizures .
Result of Action
The result of the compound’s action would be the suppression of convulsant activity, given the anticonvulsant properties of benzothiazole derivatives . This would involve molecular and cellular changes in the neurological pathways that regulate seizures.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-9(18)16-10-6-7-13(19)11(8-10)15-17-12-4-2-3-5-14(12)20-15/h2-8,19H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZRECMJLAVILH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301234142 | |
Record name | N-[3-(2-Benzothiazolyl)-4-hydroxyphenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301234142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Hydroxy-5-(acetylamino)phenyl]benzothiazole | |
CAS RN |
2842-13-9 | |
Record name | N-[3-(2-Benzothiazolyl)-4-hydroxyphenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2842-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(2-Benzothiazolyl)-4-hydroxyphenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301234142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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